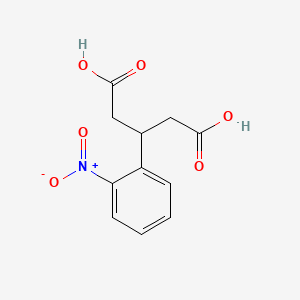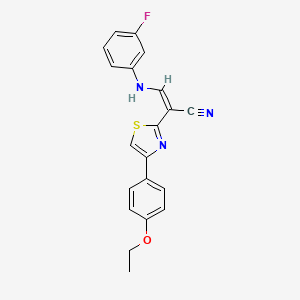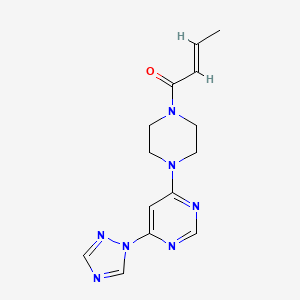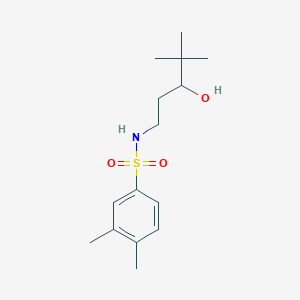
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields This compound features a sulfonamide group attached to a benzenesulfonamide moiety, with a hydroxy-dimethylpentyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-hydroxy-4,4-dimethylpentylamine. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzenesulfonamide moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of N-(3-oxo-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide.
Reduction: Formation of N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide.
Substitution: Formation of nitro or halogenated derivatives of the benzenesulfonamide moiety.
科学研究应用
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the hydroxy-dimethylpentyl side chain may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- N-(3-hydroxy-4,4-dimethylpentyl)-1-propanesulfonamide
- 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)-4-methylbenzenesulfonamide
Uniqueness
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide stands out due to its specific substitution pattern on the benzenesulfonamide moiety and the presence of a hydroxy-dimethylpentyl side chain
属性
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-11-6-7-13(10-12(11)2)20(18,19)16-9-8-14(17)15(3,4)5/h6-7,10,14,16-17H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKJQLRDHCQDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC(C(C)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
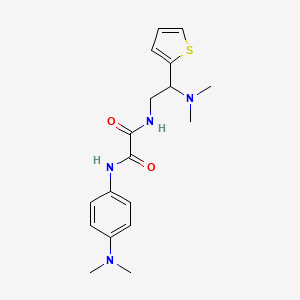


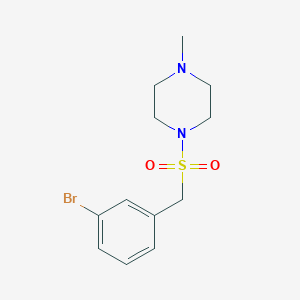
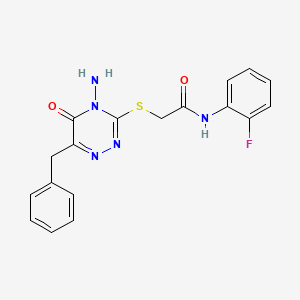
![2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2984918.png)
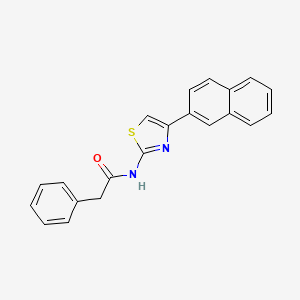
![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2984921.png)
![1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea](/img/structure/B2984923.png)
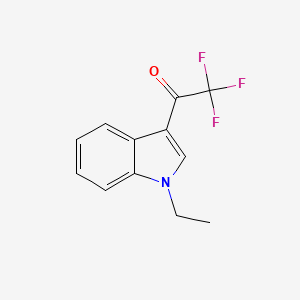
![3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2984929.png)
